

NVP-ADW742 vs other IGF-1R inhibitors

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Compound Focus: Nvp-adw742

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Comparison of IGF-1R Inhibitors

Inhibitor Name	Primary Target / Mechanism	Key Biochemical IC50 / Potency	Selectivity (vs. InsR)	Notable Cellular/In Vivo Efficacy	Development Stage
NVP-ADW742	IGF-1R Tyrosine Kinase (ATP-competitive) [1] [2]	IGF-1R: 0.17 μ M (cell), 0.078 μ M (enzyme) [1] [2]	~16-fold selective over InsR [1]	Induces apoptosis in Ewing sarcoma, multiple myeloma; synergizes with chemotherapy; effective in mouse xenograft models (10 mg/kg, i.p.) [3] [2]	Preclinical research
NVP-AEW541	IGF-1R Tyrosine Kinase [4]	Information missing from search	Information missing from search	Suppresses AML cell proliferation and enhances chemotherapy sensitivity [4]	Preclinical research

Inhibitor Name	Primary Target / Mechanism	Key Biochemical IC50 / Potency	Selectivity (vs. InsR)	Notable Cellular/In Vivo Efficacy	Development Stage
Picropodophyllin (PPP)	IGF-1R (Allosteric inhibitor) [4]	Information missing from search	Does not inhibit InsR [4]	Eliminates liver cancer stem cells, inhibits tumor growth and metastasis in vivo (20 mg/kg/day, i.p.) [5]	Preclinical research
Linsitinib (OSI-906)	IGF-1R / InsR (ATP-competitive) [6] [7]	Information missing from search	Dual inhibitor of IGF-1R and InsR [7]	Inhibits IGF-1R signaling; induces p70S6K1 activation as a resistance mechanism in colon cancer cells [6]	Clinical trials (Phase III failed for various cancers) [7]
BMS-754807	IGF-1R / InsR (ATP-competitive) [6]	Information missing from search	Dual inhibitor of IGF-1R and InsR [6]	Potent IGF-1R inhibitor; induces MEK/p70S6K1 phosphorylation leading to resistance in colon cancer [6]	Clinical trials
Allosteric Inhibitors (e.g., Compound 10)	IGF-1R (Non-ATP competitive, allosteric) [8]	IGF-1R: 0.4 μ M (enzyme) [8]	>30-fold selective over InsR (cellular) [8]	Moderate cellular activity (IC50 = 2.2 μ M in MCF-7 cells) [8]	Preclinical research

Experimental Data and Protocols for NVP-ADW742

Here are detailed methodologies for key experiments involving **NVP-ADW742**, which can serve as a reference for your research.

In Vitro Kinase and Cell Viability Assays

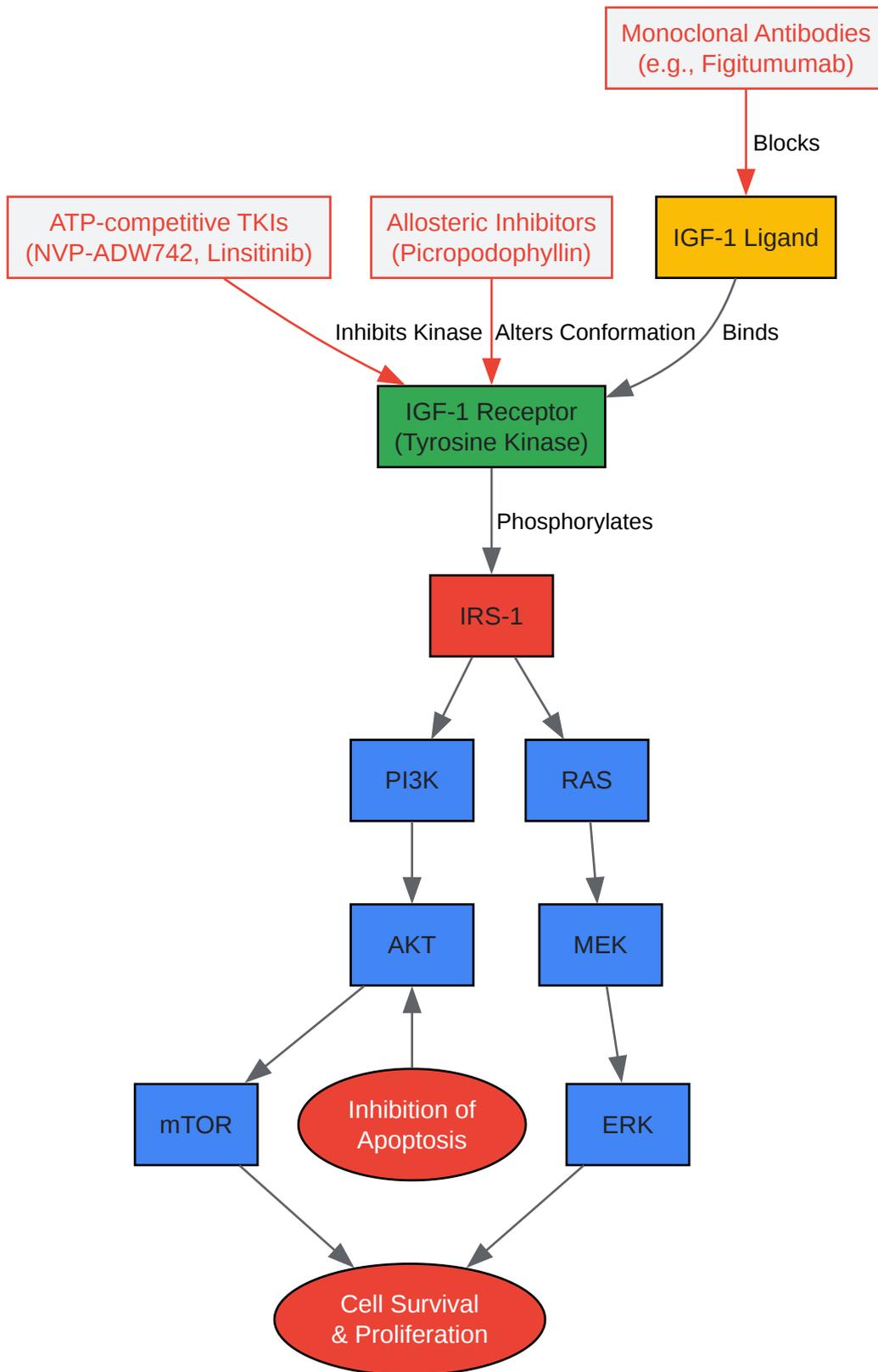
- **Cellular Kinase Inhibition (Capture ELISA):** To measure inhibition of IGF-1R autophosphorylation, NWT-21 cells are grown to 70-80% confluency, starved in 0.5% FCS medium for 24 hours, and then pre-treated with **NVP-ADW742** for 90 minutes. Cells are stimulated with IGF-I (10 ng/mL) for 10 minutes, lysed, and lysates are transferred to ELISA plates coated with IGF-1R capture antibodies. Phosphorylation is detected using an alkaline phosphatase-labelled anti-phosphotyrosine antibody and a luminescent substrate [1].
- **Cell Proliferation/Viability (MTT Assay):** Multiple myeloma cell lines (e.g., MM-1S, RPMI-8226) are exposed to various concentrations of **NVP-ADW742** (dissolved in DMSO, final concentrations up to ~10 μ M) for 48 hours. Cell survival is then assessed using the MTT assay [1] [2].

In Vivo Efficacy Models

- **Mouse Xenograft Model:** In a study on diffuse multiple myeloma, male SCID/NOD mice are injected intravenously with luciferase-expressing MM.1S cells. **NVP-ADW742** is administered at **10 mg/kg via intraperitoneal injection (i.p.) twice daily for 19 days**. Tumor growth is monitored, and the treatment significantly suppresses tumor growth and prolongs survival [2]. The compound is also effective at a higher dose of **50 mg/kg when administered orally** [2].

Mechanisms and Signaling Pathways

The following diagram illustrates the IGF-1R signaling pathway and the points of inhibition for the different types of inhibitors compared above.



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Key Differentiators and Research Considerations

From the analysis, the choice of inhibitor depends heavily on your specific research goals.

- **For High Selectivity:** If your aim is to specifically target IGF-1R without affecting the closely related Insulin Receptor (InsR), which helps avoid metabolic side-effects like hyperglycemia, **NVP-ADW742** (ATP-competitive, ~16-fold selective) and **Picropodophyllin** (allosteric, highly selective) are strong candidates [4] [1]. The novel class of **allosteric indole-butyl-amine inhibitors** (e.g., Compound 10) also offers a highly selective, non-ATP competitive mechanism [8].
- **For Potent Dual Inhibition:** In cases where simultaneous inhibition of both IGF-1R and InsR is desired, **Linsitinib** and **BMS-754807** are the primary options. It is important to note that this dual inhibition is associated with clinical challenges, including metabolic toxicities [6] [7].
- **To Overcome Resistance:** Research indicates that prolonged inhibition of IGF-1R (e.g., with Linsitinib or BMS-754807) can trigger feedback mechanisms that activate survival pathways like MEK/p70S6K1 [6]. Therefore, a strategic research direction is to investigate **combination therapies using IGF-1R inhibitors alongside MEK inhibitors** to enhance efficacy and overcome resistance [6].

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